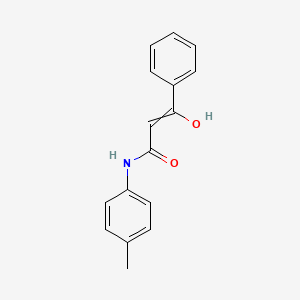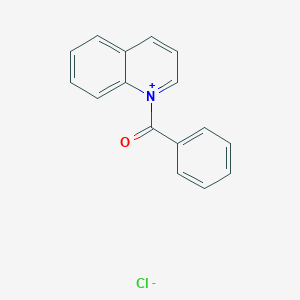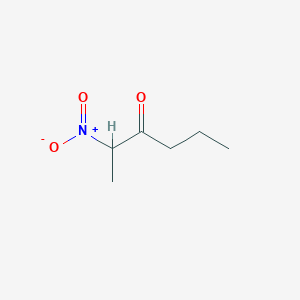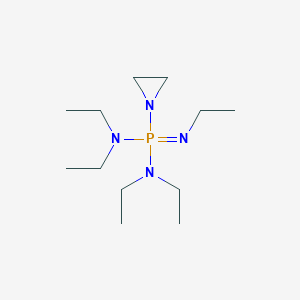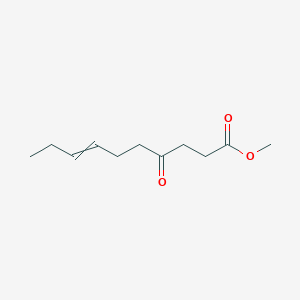
Methyl 4-oxodec-7-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxodec-7-enoate is an organic compound with the molecular formula C11H18O3 It is an ester that features a ketone group and a double bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-oxodec-7-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as diethyl malonate, reacts with an alkyl halide under basic conditions to yield the desired ester . Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is employed to form the carbon-carbon bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxodec-7-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The double bond and ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Applications De Recherche Scientifique
Methyl 4-oxodec-7-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of methyl 4-oxodec-7-enoate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxooctanoate: Similar structure but with a shorter carbon chain.
Ethyl 4-oxodec-7-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-oxodec-5-enoate: Similar structure but with the double bond at a different position.
Uniqueness
Methyl 4-oxodec-7-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. Its double bond and ketone group allow for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
methyl 4-oxodec-7-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-4-5-6-7-10(12)8-9-11(13)14-2/h4-5H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGUMUBITAJUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60826900 |
Source


|
| Record name | Methyl 4-oxodec-7-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60826900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85670-53-7 |
Source


|
| Record name | Methyl 4-oxodec-7-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60826900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
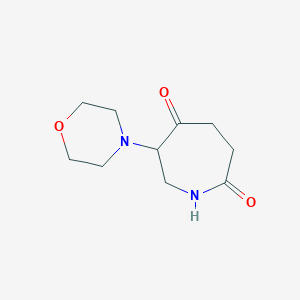
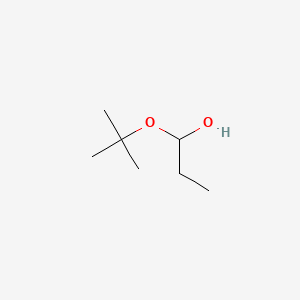
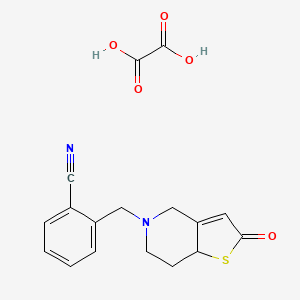
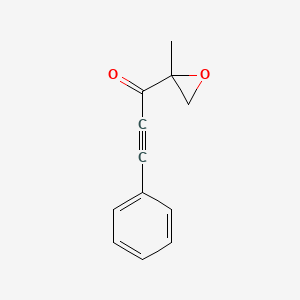
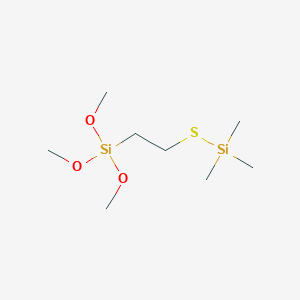
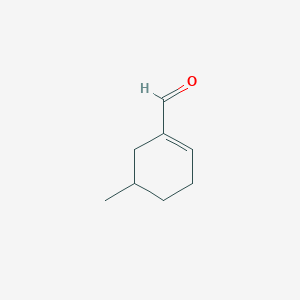
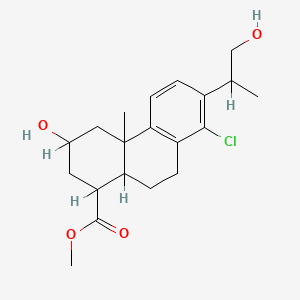
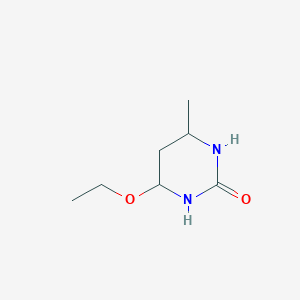
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
